1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-3-7-16(8-4-14)13-23-18-19(22)21(12-11-20-18)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONVVZWDKAOOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with sodium sulfide to form 4-methylphenylmethyl sulfide. This intermediate is then reacted with 2-chloropyrazine under basic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazinone ring can be reduced under specific conditions.
Substitution: The methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazinone derivatives.
Substitution: Halogenated methylphenyl derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues with Sulfanyl and Methylphenyl Moieties
Compound BF37485 (CAS 946293-39-6)
- Structure : Similar dihydropyrazin-2-one core but substituted with a [2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl group at position 3.
- Molecular Formula : C₂₀H₁₈N₂O₃S (MW: 366.43 g/mol).
- Key Differences: The methoxy group in BF37485 increases polarity compared to the methyl group in the target compound.
- Implications : The target compound’s lower molecular weight and absence of a ketone suggest reduced hydrophilicity compared to BF37485 .
Propanamide Derivatives (7c–7f from )
- Structures : 1,3,4-Oxadiazole-containing propanamides with sulfanyl-linked thiazole and methylphenyl groups.
- Molecular Formulas : C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂ (MW: 375–389 g/mol).
- Key Differences: The oxadiazole-thiazole scaffold in 7c–7f contrasts with the dihydropyrazinone core, leading to distinct electronic environments. Melting points for 7c–7f range from 134–178°C, suggesting higher thermal stability than the target compound (data inferred from structural rigidity of oxadiazoles).
- Implications: The dihydropyrazinone core may offer conformational flexibility absent in rigid oxadiazole derivatives, influencing binding interactions in pharmacological contexts .
Compounds with Shared 4-Methylphenyl Substituents
3-(4-Methylphenyl)furan ()
- Structure : Furan ring substituted with a 4-methylphenyl group.
- Molecular Formula : C₁₁H₁₀O (MW: 158.20 g/mol).
- Key Differences: The furan core lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to the dihydropyrazinone.
- Implications: The dihydropyrazinone’s nitrogen-rich structure may enhance interactions with biological targets (e.g., enzymes or receptors) compared to furan derivatives .
N-Methyl-4-phenyl-2,3-dihydropyridinium ()
- Structure : Dihydropyridine core with a phenyl group and methyl substitution.
- Molecular Formula : C₁₂H₁₄N⁺ (MW: 176.25 g/mol).
- Key Differences: The positively charged dihydropyridinium contrasts with the neutral dihydropyrazinone.
- Implications : The target compound’s sulfanyl moiety could confer antioxidant properties or susceptibility to oxidative degradation, unlike the dihydropyridinium analogue .
Q & A
Basic Question
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –SCH₂C₆H₄CH₃) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .
How should researchers address discrepancies between experimental NMR data and computational predictions?
Advanced Question
- Solvent Effects : Recalculate DFT predictions with explicit solvent models (e.g., DMSO or CDCl₃) to account for shifts .
- Tautomeric Equilibria : Perform variable-temperature NMR to detect dynamic interconversion between keto-enol forms .
- Crystal Packing : Compare solid-state (X-ray) and solution-state (NMR) structures to identify conformational differences .
What are the recommended safety protocols for handling this compound during laboratory synthesis?
Basic Question
- Ventilation : Use fume hoods to avoid inhalation of sulfur-containing vapors .
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (category 2A irritant) .
- Waste Disposal : Neutralize reaction byproducts (e.g., thiols) with oxidizing agents before disposal .
What strategies resolve challenges in obtaining single crystals for X-ray diffraction studies?
Advanced Question
- Solvent Pairing : Use slow evaporation with solvent pairs (e.g., hexane/ethyl acetate) to induce controlled nucleation .
- Temperature Gradients : Crystallize at 4°C after initial room-temperature saturation .
- Seeding : Introduce microcrystals from analogous compounds to guide crystal growth .
How does the methylsulfanyl group influence the compound's reactivity in substitution reactions?
Basic Question
- Electronic Effects : The –SCH₂– group acts as an electron donor, increasing nucleophilicity at the pyrazinone ring .
- Steric Hindrance : Bulky substituents may hinder axial attack in SN2 reactions, favoring alternative pathways .
What analytical approaches are recommended when observing unexpected biological activity in assays?
Advanced Question
- Purity Validation : Perform HPLC (>95% purity) to rule out artifacts from impurities .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites .
- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing –SCH₂– with –O–) to isolate pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
